N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide
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Overview
Description
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a synthetic organic compound with a complex molecular structure It features a thiophene ring, an acetamido group, and a dimethylated amide group
Mechanism of Action
Target of Action
Thiophene-based compounds, which this molecule is a derivative of, have been reported to exhibit a wide range of biological activities . They have been used in the synthesis of various biologically active compounds, indicating a broad spectrum of potential targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide typically involves multiple steps. One common method starts with the acylation of thiophene-2-carboxylic acid to form thiophene-2-acetyl chloride. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer effects.
Uniqueness
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and acetamido group contribute to its versatility in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)16(20)10-12-5-7-13(8-6-12)17-15(19)11-14-4-3-9-21-14/h3-9H,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPCGBKIYFTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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